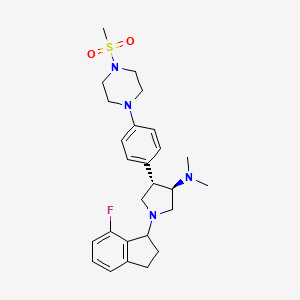

A-395

Descripción

Propiedades

IUPAC Name |

(3R,4S)-1-(7-fluoro-2,3-dihydro-1H-inden-1-yl)-N,N-dimethyl-4-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35FN4O2S/c1-28(2)25-18-30(24-12-9-20-5-4-6-23(27)26(20)24)17-22(25)19-7-10-21(11-8-19)29-13-15-31(16-14-29)34(3,32)33/h4-8,10-11,22,24-25H,9,12-18H2,1-3H3/t22-,24?,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVJNSVNICWODC-KIDMSAQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CN(CC1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C4CCC5=C4C(=CC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C4CCC5=C4C(=CC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-395: A Technical Guide to a First-in-Class PRC2 EED Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-395 is a potent and selective small molecule inhibitor that targets the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2). By binding to the H3K27me3 binding pocket of EED, A-395 allosterically inhibits the methyltransferase activity of the PRC2 complex, leading to a reduction in histone H3 lysine 27 di- and trimethylation (H3K27me2/me3). This mode of action provides a distinct mechanism for targeting PRC2 activity compared to traditional EZH2 catalytic inhibitors. This technical guide provides a comprehensive overview of A-395, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for key assays, and available in vivo data.

Core Mechanism of Action

A-395 functions as a protein-protein interaction inhibitor. It competitively binds to the aromatic cage within the WD40 repeat domain of EED, the same pocket that recognizes trimethylated lysine 27 on histone H3 (H3K27me3).[1][2] This binding event prevents the allosteric activation of the EZH2 catalytic subunit of the PRC2 complex, which is normally triggered by the interaction of EED with H3K27me3.[1][2][3][4][5] Consequently, A-395 effectively inactivates the PRC2 complex, leading to a global decrease in H3K27me3 levels.[1][2]

Caption: Mechanism of A-395 as a PRC2 EED inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for A-395's in vitro activity.

Table 1: Biochemical Activity of A-395

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (KD) | 1.5 nM | Surface Plasmon Resonance (SPR) | [6] |

| Binding Affinity (Ki) | 0.4 nM | Not Specified | [7] |

| IC50 (vs. H3K27me3 peptide) | 7 nM | Not Specified | [8] |

| IC50 (trimeric PRC2 complex) | 18 nM | Not Specified | [5][8] |

| IC50 (H3K27 methylation) | 34 ± 2 nM | Not Specified | [7] |

| Thermal Shift (ΔTm) | 13–18 °C | Thermal Shift Assay (TSA) | [6] |

Table 2: Cellular Activity of A-395

| Cell Line | Parameter | Value | Assay Conditions | Reference |

| RD (rhabdoid tumor) | IC50 (H3K27me3 inhibition) | 90 nM | 72 hours treatment | [5][8] |

| RD (rhabdoid tumor) | IC50 (H3K27me2 inhibition) | 390 nM | 72 hours treatment | [5][8] |

| KARPAS-422 (lymphoma) | IC50 (Growth inhibition) | 62.9 nM | 7 days incubation, WST-8 assay | |

| Pfeiffer (lymphoma) | IC50 (Growth inhibition) | 69 nM | 10 days incubation, WST-8 assay | |

| Pfeiffer (lymphoma) | IC50 (Antiproliferative activity) | 69 nM | 10 days incubation, CellTiter-Glo |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of A-395.

Biochemical Assays

3.1.1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PRC2 Inhibition

This protocol is a general guideline for an HTRF-based assay to measure the inhibition of PRC2 activity.

Caption: Workflow for a typical HTRF-based PRC2 inhibition assay.

-

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12)

-

Biotinylated histone H3 (1-25) peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

A-395 or other test compounds

-

HTRF Detection Kit for H3K27me3 (e.g., from Cisbio)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA)

-

384-well low-volume white plates

-

-

Procedure:

-

Prepare serial dilutions of A-395 in assay buffer.

-

In a 384-well plate, add A-395 dilutions.

-

Add PRC2 enzyme and biotinylated H3 peptide substrate to the wells.

-

Initiate the methyltransferase reaction by adding SAM.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the HTRF detection reagents (Europium cryptate-labeled anti-H3K27me3 antibody and XL665-labeled streptavidin).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value.

-

3.1.2 Fluorescence Polarization (FP) Assay for EED Binding

This protocol outlines a general procedure for an FP-based competition assay to measure the binding of A-395 to EED.

-

Materials:

-

Recombinant human EED protein

-

Fluorescently labeled H3K27me3 peptide (tracer)

-

A-395 or other test compounds

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

384-well black, low-binding plates

-

-

Procedure:

-

Prepare serial dilutions of A-395 in assay buffer.

-

In a 384-well plate, add A-395 dilutions.

-

Add a fixed concentration of EED protein to the wells.

-

Add a fixed concentration of the fluorescently labeled H3K27me3 peptide tracer.

-

Incubate the mixture at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters for the chosen fluorophore.

-

Plot the change in fluorescence polarization against the inhibitor concentration to determine the IC50 value.

-

Cellular Assays

3.2.1 High-Content Imaging Assay for Cellular H3K27me3 Inhibition

This protocol describes a general method for quantifying cellular H3K27me3 levels using immunofluorescence and high-content imaging.

-

Materials:

-

Cancer cell line of interest (e.g., RD, KARPAS-422)

-

A-395 or other test compounds

-

Primary antibody against H3K27me3

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Fixation and permeabilization buffers

-

96- or 384-well imaging plates

-

-

Procedure:

-

Seed cells in imaging plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of A-395 for the desired duration (e.g., 72 hours).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate with the primary anti-H3K27me3 antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the nuclear fluorescence intensity of the H3K27me3 signal.

-

Normalize the H3K27me3 signal to the nuclear area or intensity of the counterstain and plot against the inhibitor concentration to determine the IC50 value.

-

3.2.2 Cell Proliferation (WST-8) Assay

This protocol provides a general outline for assessing the effect of A-395 on cell proliferation using a WST-8 assay.

-

Materials:

-

Cancer cell line of interest

-

A-395 or other test compounds

-

Cell culture medium

-

WST-8 reagent

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to attach and grow for 24 hours.

-

Treat the cells with a serial dilution of A-395.

-

Incubate the cells for the desired period (e.g., 7-10 days).

-

Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to untreated controls and plot against the inhibitor concentration to determine the IC50 value.

-

In Vivo Studies

Limited in vivo data for A-395 is publicly available. One study mentions the use of A-395 in in vivo experiments at a final dose of 10 mg/kg administered intraperitoneally (i.p.). However, specific details regarding the tumor model, dosing schedule, and efficacy in terms of tumor growth inhibition are not extensively reported in the currently available literature. Further research is needed to fully characterize the in vivo pharmacokinetic and pharmacodynamic properties of A-395.

Caption: A generalized workflow for an in vivo xenograft study.

Conclusion

A-395 is a valuable chemical probe and a pioneering example of a PRC2 inhibitor that functions through the allosteric inhibition of EED. Its distinct mechanism of action offers a complementary approach to targeting the PRC2 complex, with the potential to overcome resistance mechanisms associated with EZH2 catalytic inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of epigenetics, oncology, and drug discovery who are interested in utilizing A-395 for their studies. Further investigation into the in vivo efficacy and pharmacokinetic profile of A-395 is warranted to fully elucidate its therapeutic potential.

References

- 1. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available cMet kinase inhibitor in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. Optimizing methodology for the detection of H3K27me3 levels using flow cytometry – openlabnotebooks.org [openlabnotebooks.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

A-395 in Epigenetic Regulation: A Technical Guide

Executive Summary: A-395 is a potent, selective, and cell-active chemical probe that represents a first-in-class antagonist of the Polycomb Repressive Complex 2 (PRC2).[1][2] Unlike traditional EZH2 inhibitors that compete with the S-adenosyl methionine (SAM) cofactor, A-395 employs a distinct mechanism by targeting the EED subunit of the PRC2 complex.[1] It binds to the H3K27me3-binding pocket of EED, preventing the allosteric activation of PRC2's methyltransferase activity.[1][3] This guide provides an in-depth technical overview of A-395's mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and its overall role in the study of epigenetic regulation.

Introduction: The PRC2 Complex and H3K27 Methylation

The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator crucial for cellular differentiation, development, and homeostasis.[1] Its primary function is to catalyze the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27), with H3K27 trimethylation (H3K27me3) being a hallmark of transcriptionally silenced chromatin.[1][4] The core PRC2 complex consists of three essential subunits:

-

EZH2 (Enhancer of Zeste Homolog 2): The catalytic subunit that transfers a methyl group from the SAM cofactor to H3K27.

-

EED (Embryonic Ectoderm Development): A non-catalytic scaffolding protein that contains a binding pocket for H3K27me3.[1]

-

SUZ12 (Suppressor of Zeste 12): Another scaffolding protein essential for the complex's integrity and activity.

A key feature of PRC2 is its allosteric activation. The binding of EED to existing H3K27me3 marks on chromatin stimulates the catalytic activity of EZH2, creating a positive feedback loop that propagates the repressive H3K27me3 mark across target gene loci.[1] Dysregulation of PRC2 activity is implicated in numerous cancers, making it a significant target for therapeutic intervention.[1]

A-395: A Novel Inhibitor of the EED-H3K27me3 Interaction

A-395 is a chemical probe designed to specifically antagonize the protein-protein interactions of the PRC2 complex.[3] It potently and selectively inhibits PRC2 by binding directly to the EED subunit.[5] This mechanism is distinct from the majority of PRC2 inhibitors, which are SAM-competitive and target the active site of the EZH2 subunit.[2] This novel mode of action allows A-395 to serve as a valuable tool for probing PRC2 biology and provides a therapeutic strategy that may be effective in contexts where cells have developed resistance to catalytic inhibitors.[1] A closely related chemical analog, A-395N, is pharmacologically inactive and serves as an ideal negative control for experiments.[6][7]

Detailed Mechanism of Action

A-395 functions by competitively binding to the aromatic cage within the EED subunit, the same pocket that recognizes and binds to the trimethylated lysine of H3K27.[1][3] By occupying this site, A-395 prevents EED from engaging with existing H3K27me3 marks on the histone tail. This disruption directly blocks the allosteric activation of EZH2, leading to the inactivation of the entire PRC2 complex's methyltransferase activity.[1]

Quantitative Data: Potency and Selectivity

A-395 demonstrates high potency in both biochemical and cellular assays, coupled with excellent selectivity.

Table 1: In Vitro Activity of A-395

| Parameter | Description | Value | Assay Type | Reference(s) |

|---|---|---|---|---|

| IC₅₀ | Inhibition of trimeric PRC2 (EZH2-EED-SUZ12) | 18 nM | Radioactivity-based | [3][5][6] |

| IC₅₀ | Inhibition of H3K27me3 formation by trimeric PRC2 | 34 ± 2 nM | Not specified | [8] |

| IC₅₀ | Competition for H3K27me3 peptide binding to EED | 7 nM | Not specified | [3] |

| K_d_ | Dissociation constant for EED binding | 1.5 nM | Surface Plasmon Resonance (SPR) | [5][6] |

| K_i_ | Inhibition constant | 0.4 nM | TR-FRET |[6] |

Table 2: Cellular Activity of A-395

| Parameter | Description | Value | Cell Line | Reference(s) |

|---|---|---|---|---|

| IC₅₀ | Inhibition of H3K27me3 | 90 nM | Rhabdoid tumor (RD) | [3][5][6] |

| IC₅₀ | Inhibition of H3K27me2 | 390 nM | Rhabdoid tumor (RD) |[3][5] |

Table 3: Selectivity Profile of A-395

| Compound | Target/Assay | Value | Notes | Reference(s) |

|---|---|---|---|---|

| A-395 | Panel of 32 other methyltransferases | No activity | Includes protein lysine, arginine, and DNA methyltransferases. | [6] |

| A-395N | Inhibition of trimeric PRC2 | >50,000 nM | Structurally related, inactive negative control. |[6] |

Key Experimental Protocols

The characterization of A-395 involves a series of biochemical, cellular, and in vivo assays to determine its mechanism, potency, selectivity, and efficacy.

-

5.1. Biochemical Assays

-

PRC2 Enzymatic Inhibition Assay: The potency of A-395 against the PRC2 complex is often measured using a radioactivity-based method like the Scintillation Proximity Assay (SPA).[6] This assay typically uses a tritiated SAM ([³H]-SAM) as the methyl donor, a recombinant PRC2 complex, and a histone H3 peptide or nucleosome substrate. Inhibition is quantified by measuring the reduction in incorporated radioactivity onto the substrate.

-

EED Binding Assays: Direct binding to the EED subunit is confirmed using biophysical techniques. Surface Plasmon Resonance (SPR) can be used to measure the on/off rates and determine the dissociation constant (K_d_).[6] Homogeneous binding assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can determine the inhibition constant (K_i_).[6]

-

Selectivity Panels: To ensure A-395 is specific for PRC2, it is screened against a broad panel of other epigenetic enzymes, particularly other histone methyltransferases.[6] These assays are typically run at high concentrations of A-395 to detect any potential off-target activity.

-

-

5.2. Cellular Assays

-

Cellular Histone Modification Analysis: To confirm target engagement in a cellular context, cells (e.g., the RD rhabdoid tumor line) are treated with a dose range of A-395.[6] Following treatment, histones are extracted, and the levels of H3K27me3 and H3K27me2 are quantified using Western Blot or ELISA to determine a cellular IC₅₀.[3]

-

Cell Viability and Proliferation Assays: The phenotypic consequence of PRC2 inhibition is assessed by measuring the impact on cell growth.[3] Assays like the MTT assay, which measures metabolic activity, are used to determine the effect of A-395 on the proliferation of cancer cell lines known to be dependent on PRC2 activity.

-

-

5.3. In Vivo Studies

-

Tumor Xenograft Models: The anti-tumor efficacy of A-395 is evaluated in vivo using models such as a diffuse large B-cell lymphoma (DLBCL) Pfeiffer xenograft.[6] In these studies, human tumor cells are implanted into immunocompromised mice, which are then treated with A-395. Tumor growth is monitored over time to assess efficacy.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: PK studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of A-395, which helps in designing effective dosing regimens.[6][9] PD studies involve collecting tumor samples from treated animals to confirm that the drug is engaging its target by measuring the reduction of H3K27me3 levels.

-

Downstream Consequences of A-395 Treatment

The inhibition of PRC2 by A-395 sets off a cascade of molecular events that ultimately alter gene expression and cellular phenotype.

By reducing H3K27me3 levels, A-395 leads to the reactivation of genes that are normally silenced by PRC2. This change in the epigenetic landscape can induce cellular differentiation, apoptosis, or cell cycle arrest, which culminates in the inhibition of tumor cell growth.[3] A significant advantage of A-395 is its ability to retain potent activity against cell lines that have developed resistance to catalytic EZH2 inhibitors, highlighting the therapeutic potential of targeting the EED subunit.[1]

Conclusion

A-395 is a pivotal chemical probe in the field of epigenetics. Its unique mechanism of inhibiting the PRC2 complex through allosteric antagonism of the EED subunit provides a powerful tool to dissect the complex biology of Polycomb-mediated gene silencing. For researchers, it offers a highly selective means to study the downstream effects of PRC2 inhibition. For drug development professionals, A-395 establishes a validated proof-of-concept for targeting EED as a viable and differentiated therapeutic strategy for cancers and other diseases driven by PRC2 dysregulation.

References

- 1. The EED protein-protein interaction inhibitor A-395 inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Regulating Methylation at H3K27: A Trick or Treat for Cancer Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A-395 |CAS:2089148-72-9 Probechem Biochemicals [probechem.com]

- 6. Probe A-395 | Chemical Probes Portal [chemicalprobes.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A-395|EED/PRC2 inhibitor|CAS 2089148-72-9|DC Chemicals [dcchemicals.com]

- 9. Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of A-395: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-395 is a potent and selective small molecule inhibitor targeting the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2).[1] PRC2 is a histone methyltransferase that plays a critical role in epigenetic regulation, primarily through the methylation of histone H3 on lysine 27 (H3K27), leading to gene silencing. Dysregulation of PRC2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. A-395 represents a novel approach to PRC2 inhibition by disrupting the protein-protein interaction between EED and the catalytic subunit EZH2, rather than directly targeting the EZH2 active site. This guide provides a comprehensive overview of the preliminary efficacy studies of A-395, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

A-395 functions as an allosteric inhibitor of PRC2. It binds to the aromatic cage of the EED subunit, a pocket that normally recognizes and binds to the trimethylated lysine 27 on histone H3 (H3K27me3).[1] This binding event prevents the allosteric activation of the EZH2 catalytic subunit that is normally induced by H3K27me3. By blocking this critical protein-protein interaction, A-395 effectively inhibits the methyltransferase activity of the PRC2 complex, leading to a global reduction in H3K27 methylation and subsequent de-repression of PRC2 target genes.[1]

Data Presentation

The following tables summarize the key quantitative data from preliminary in vitro and cellular assays assessing the efficacy of A-395.

| In Vitro Potency of A-395 | |

| Assay | IC50 / Kd |

| Inhibition of trimeric PRC2 complex (EZH2-EED-SUZ12) | 18 nM |

| Competition with H3K27me3 peptide for EED binding | 7 nM |

| Binding affinity to EED (Surface Plasmon Resonance) | 1.5 nM (Kd) |

| Cellular Efficacy of A-395 | |

| Assay | IC50 |

| Inhibition of H3K27me3 in RD cells | 90 nM |

| Inhibition of H3K27me2 in RD cells | 390 nM |

| Growth inhibition of Pfeiffer DLBCL cells | Not explicitly quantified in the provided search results |

Mandatory Visualization

Signaling Pathway: A-395 Mechanism of Action

Caption: Mechanism of A-395 inhibiting PRC2 activity.

Experimental Workflow: In Vitro PRC2 Inhibition Assay

Caption: Workflow for in vitro PRC2 inhibition assay.

Experimental Protocols

In Vitro PRC2 Radiometric Inhibition Assay

This protocol is based on a radiometric scintillation proximity assay (SPA) to measure the inhibition of PRC2 methyltransferase activity.

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12)

-

A-395 compound

-

Biotinylated histone H3 (21-44) peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Streptavidin-coated SPA beads

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM DTT, 0.01% Tween-20

-

Stop Solution: 5 M Guanidine Hydrochloride

-

384-well microplates

Procedure:

-

Prepare serial dilutions of A-395 in DMSO and then dilute in Assay Buffer.

-

Add 2 µL of the diluted A-395 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the PRC2 complex and the biotinylated H3 peptide in Assay Buffer to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the methyltransferase reaction by adding 8 µL of [³H]-SAM in Assay Buffer to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution.

-

Add 20 µL of a suspension of streptavidin-coated SPA beads in PBS to each well.

-

Seal the plate and incubate at room temperature for at least 30 minutes to allow the beads to settle.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each concentration of A-395 relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K27me3 AlphaLISA Assay

This protocol outlines a homogeneous (no-wash) AlphaLISA assay to measure the levels of tri-methylated H3K27 in cellular lysates.

Materials:

-

RD (rhabdoid tumor) or Pfeiffer (diffuse large B-cell lymphoma) cell line

-

A-395 compound

-

AlphaLISA Epigenetics Cellular Detection Kit for H3K27me3 (containing Lysis, Extraction, and Detection buffers, Acceptor beads, and Streptavidin-Donor beads)

-

384-well white opaque cell culture plates

Procedure:

-

Seed cells in a 384-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of A-395 or DMSO (vehicle control) and incubate for the desired time period (e.g., 72 hours).

-

Lyse the cells by adding AlphaLISA Lysis Buffer and incubate for 10 minutes at room temperature.

-

Add AlphaLISA Extraction Buffer and incubate for 20 minutes at room temperature.

-

Add a mixture of Acceptor beads and biotinylated anti-Histone H3 antibody diluted in Detection Buffer.

-

Incubate for 60 minutes at room temperature.

-

Add Streptavidin-Donor beads diluted in Detection Buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an Alpha-enabled plate reader.

-

Calculate the percent inhibition of H3K27me3 levels for each concentration of A-395 and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the in vivo efficacy of A-395 in a mouse xenograft model.

Materials:

-

Female immunodeficient mice (e.g., NOD-SCID)

-

Pfeiffer DLBCL cell line

-

Matrigel

-

A-395 compound formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Harvest Pfeiffer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer A-395 or vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., daily oral gavage).

-

Measure tumor volume using calipers and record the body weight of the mice regularly (e.g., twice weekly).

-

Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Analyze the tumor growth inhibition data to assess the in vivo efficacy of A-395.

Conclusion

The preliminary studies on A-395 demonstrate its potential as a novel therapeutic agent targeting the PRC2 complex. Its distinct mechanism of action, potent in vitro activity, and cellular efficacy in reducing H3K27 methylation and inhibiting cancer cell growth provide a strong rationale for further preclinical and clinical development. The detailed protocols provided in this guide are intended to facilitate the replication and expansion of these foundational studies by researchers in the field of drug discovery and development.

References

Methodological & Application

A-395: Application Notes and Protocols for Cancer Cell Line Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-395 is a potent and selective chemical probe that functions as an antagonist of the Polycomb Repressive Complex 2 (PRC2). It operates through a novel mechanism by targeting the protein-protein interactions within the PRC2 complex, specifically by binding to the H3K27me3-binding pocket of the Embryonic Ectoderm Development (EED) subunit.[1] This allosteric inhibition prevents the activation of the catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2), thereby reducing the levels of histone H3 lysine 27 di- and tri-methylation (H3K27me2 and H3K27me3).[2] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making A-395 a valuable tool for cancer research and a potential lead compound for therapeutic development. Notably, A-395 has demonstrated efficacy in cancer cell lines that are resistant to direct catalytic inhibitors of EZH2.[1]

These application notes provide a comprehensive overview of the A-395 treatment protocol for cancer cell lines, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its characterization.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of A-395.

Table 1: In Vitro Inhibitory Activity of A-395

| Target | IC50 (nM) | Assay Type |

| Trimeric PRC2 Complex (EZH2-EED-SUZ12) | 18 | Biochemical Assay |

| H3K27me3 Peptide Binding to EED | 7 | Biochemical Assay |

| Cellular H3K27me3 Levels | 90 | In-Cell Western |

| Cellular H3K27me2 Levels | 390 | In-Cell Western |

Data sourced from MedChemExpress.[2]

Table 2: Cell Viability (IC50) of A-395 in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines

| Cell Line | EZH2 Mutation Status | IC50 (µM) |

| KARPAS-422 | Y641F | Sensitive to PRC2 inhibition |

| WSU-DLCL2 | Y641F | Sensitive to PRC2 inhibition |

| SU-DHL-4 | Y641S | Sensitive to PRC2 inhibition |

Note: While sources confirm the sensitivity of these cell lines to PRC2 inhibition, specific IC50 values for A-395 were not available in a tabular format in the searched literature. Researchers should determine the IC50 empirically for their specific experimental conditions.

Mechanism of Action and Signaling Pathway

A-395 disrupts the normal functioning of the PRC2 complex, a key epigenetic regulator. The core components of PRC2 are EZH2, EED, and SUZ12.[3][4] EZH2 is the catalytic subunit responsible for methylating H3K27.[3][4] The binding of existing H3K27me3 marks to the EED subunit allosterically activates EZH2, creating a positive feedback loop that propagates the repressive H3K27me3 mark.[5] A-395 competitively binds to the H3K27me3 pocket on EED, preventing this allosteric activation and thereby inhibiting PRC2's methyltransferase activity.[1] This leads to a global reduction in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.

Caption: A-395 mechanism of action on the PRC2 signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of A-395 on cancer cell lines.

Cell Viability Assay (WST-1 Assay)

This protocol is for determining the IC50 of A-395 on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., KARPAS-422)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

A-395 (stock solution in DMSO)

-

WST-1 reagent

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of A-395 in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 µM to 100 µM) to determine the approximate IC50.

-

Add 100 µL of the A-395 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Caption: Workflow for the cell viability (WST-1) assay.

Western Blot for H3K27me3 Levels

This protocol is to quantify the reduction of H3K27me3 in response to A-395 treatment.

Materials:

-

Cancer cell line of interest

-

A-395

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with A-395 at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 48-72 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Prepare protein lysates by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-H3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify band intensities. Normalize H3K27me3 levels to total Histone H3.

Caption: Workflow for Western blot analysis of H3K27me3 levels.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to assess the induction of apoptosis by A-395.

Materials:

-

Cancer cell line of interest

-

A-395

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with A-395 at the desired concentrations for 48-72 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.[6][7][8][9]

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Caption: Workflow for the apoptosis assay using flow cytometry.

Conclusion

A-395 is a valuable research tool for investigating the role of the PRC2 complex in cancer biology. Its unique mechanism of allosterically inhibiting PRC2 by targeting the EED subunit provides an alternative strategy to overcome resistance to EZH2 catalytic inhibitors. The protocols provided herein offer a framework for researchers to characterize the cellular effects of A-395 and further explore its therapeutic potential. As with any experimental compound, it is crucial to carefully optimize treatment conditions and assays for each specific cell line and research question.

References

- 1. The EED protein-protein interaction inhibitor A-395 inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis Protocols | USF Health [health.usf.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Optimal Concentration of A-395 for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-395 is a potent and selective chemical probe that functions as an antagonist of the protein-protein interactions within the Polycomb Repressive Complex 2 (PRC2).[1][2][3] Specifically, A-395 targets the embryonic ectoderm development (EED) subunit of the PRC2 complex.[1][2][3] By binding to the H3K27me3-binding pocket of EED, A-395 allosterically prevents the activation of the catalytic subunit, EZH2, thereby inhibiting the methylation of histone H3 at lysine 27 (H3K27).[1][2][3][4] This inhibition of H3K27 methylation, a key epigenetic modification associated with gene silencing, makes A-395 a valuable tool for studying the biological roles of PRC2 and for investigating its potential as a therapeutic target in various diseases, including cancer.

These application notes provide a summary of the effective concentrations of A-395 in various in vitro assays and detailed protocols for its use.

Data Presentation: In Vitro Efficacy of A-395

The optimal concentration of A-395 is assay-dependent. The following table summarizes the reported IC50 values for A-395 in different experimental contexts.

| Assay Type | Target/Process | IC50 Value | Cell Line/System | Reference |

| Biochemical Assay | Trimeric PRC2 complex (EZH2-EED-SUZ12) inhibition | 18 nM | Purified complex | [1][3] |

| Biochemical Assay | Competition with H3K27me3 peptide for EED binding | 7 nM | Purified EED | [1] |

| Biochemical Assay | H3K27 methylation | 34 nM | Purified PRC2 complex | [5] |

| Cellular Assay | Inhibition of H3K27me3 formation | 90 nM | RD rhabdoid tumor cells | [5] |

| Cellular Assay | Inhibition of H3K27me2 formation | 390 nM | Not specified | [1] |

| Cellular Assay | Inhibition of H3K27me3 formation | 90 nM | Not specified | [1] |

| Cellular Assay | Growth inhibition | 0.001-100 µM (working range) | Multiple myeloma cells |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical PRC2 signaling pathway and the mechanism by which A-395 inhibits its function.

Caption: A-395 competitively binds to the EED subunit of the PRC2 complex, preventing its allosteric activation by H3K27me3 and inhibiting histone methylation.

Experimental Protocols

Protocol 1: Cell-Based Assay for Measuring Inhibition of H3K27me3

This protocol describes how to treat a cancer cell line with A-395 and subsequently measure the levels of H3K27me3 by Western blotting.

Materials:

-

Cancer cell line of interest (e.g., RD rhabdoid tumor cells)

-

Complete cell culture medium

-

A-395 (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-Total Histone H3

-

HRP-conjugated secondary antibody (anti-rabbit)

-

Chemiluminescent substrate

-

Imaging system

Experimental Workflow:

Caption: Experimental workflow for determining the effect of A-395 on H3K27me3 levels in cultured cells.

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment and do not reach confluency by the end of the experiment.

-

A-395 Treatment: The following day, treat the cells with a range of A-395 concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO-only well as a vehicle control.

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, apply a chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.

-

Analysis: Quantify the band intensities for H3K27me3 and normalize them to the total Histone H3 levels. Compare the levels in A-395-treated samples to the vehicle control to determine the extent of inhibition.

Protocol 2: In Vitro PRC2 Enzymatic Assay

This protocol provides a general framework for a biochemical assay to measure the direct inhibitory effect of A-395 on the enzymatic activity of the PRC2 complex.

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12)

-

Histone H3 substrate (e.g., recombinant H3 or H3-derived peptide)

-

S-Adenosyl-L-[methyl-³H]-methionine (³H-SAM) or unlabeled SAM for non-radioactive detection methods

-

A-395 (stock solution in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation fluid and counter (for radioactive assay) or appropriate detection reagents for non-radioactive methods (e.g., antibody-based detection like ELISA or Western blot)

Procedure:

-

Assay Preparation: Prepare a master mix containing the assay buffer, PRC2 complex, and Histone H3 substrate.

-

Inhibitor Addition: In a multi-well plate, add varying concentrations of A-395 (e.g., a serial dilution from 1 µM down to the low nM range). Include a DMSO-only control.

-

Enzyme Addition: Add the PRC2 master mix to the wells containing the inhibitor.

-

Reaction Initiation: Start the enzymatic reaction by adding ³H-SAM (or unlabeled SAM).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction, for example, by adding trichloroacetic acid (TCA) to precipitate the histones.

-

Detection:

-

Radioactive Method: Spot the reaction mixture onto filter paper, wash away unincorporated ³H-SAM, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Method: Detect the methylated histone H3 using a specific antibody (e.g., anti-H3K27me3) in an ELISA or Western blot format.

-

-

Data Analysis: Calculate the percentage of inhibition for each A-395 concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

A-395 is a valuable tool for investigating the role of the PRC2 complex in various biological processes. The provided protocols and concentration guidelines will aid researchers in designing and executing robust in vitro experiments to explore the effects of this potent and selective EED-PRC2 inhibitor. It is recommended to perform dose-response experiments to determine the optimal A-395 concentration for specific cell lines and assay conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The EED protein-protein interaction inhibitor A-395 inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]

- 5. A-395|EED/PRC2 inhibitor|CAS 2089148-72-9|DC Chemicals [dcchemicals.com]

Application Notes: A-395 in Chromatin Immunoprecipitation (ChIP)

Introduction

A-395 is a potent and selective chemical probe that acts as an antagonist of the Polycomb Repressive Complex 2 (PRC2).[1][2] It specifically targets the embryonic ectoderm development (EED) subunit, a core component of the PRC2 complex which also includes EZH2 and SUZ12.[1][3] By binding to the H3K27me3-binding pocket on EED, A-395 prevents the allosteric activation of EZH2's methyltransferase activity.[1][2][3] This inhibitory action leads to a global reduction of histone H3 lysine 27 di- and trimethylation (H3K27me2 and H3K27me3), key epigenetic marks associated with transcriptional repression.[1][2] These characteristics make A-395 a valuable tool for investigating the role of PRC2 and H3K27me3 in gene regulation using techniques like Chromatin Immunoprecipitation (ChIP).

By treating cells with A-395 prior to performing ChIP, researchers can effectively deplete H3K27me3 at specific genomic loci. Comparing the ChIP signal from A-395-treated cells to a vehicle-treated control allows for the precise identification of PRC2-target genes and provides insights into the dynamic regulation of this critical epigenetic mark.

Mechanism of Action of A-395

The PRC2 complex is responsible for catalyzing the methylation of H3K27. This process is allosterically activated when the EED subunit of the complex binds to an existing H3K27me3 mark on the chromatin. This binding event induces a conformational change that enhances the catalytic activity of the EZH2 subunit, allowing it to methylate adjacent nucleosomes and propagate the repressive signal. A-395 functions by competitively binding to the aromatic cage in EED that normally recognizes H3K27me3.[1][2] This prevents the feedback loop required for robust PRC2 activity, leading to the inactivation of the complex and a subsequent decrease in cellular H3K27me3 levels.

Caption: Mechanism of A-395 inhibition of the PRC2 complex.

Quantitative Data for A-395

The following table summarizes the key quantitative metrics for A-395, providing researchers with essential data for experimental design.

| Parameter | Value | Description | Reference |

| IC₅₀ vs. Trimeric PRC2 | 18 nM | Concentration for 50% inhibition of the EZH2-EED-SUZ12 complex activity. | [1][2] |

| IC₅₀ vs. H3K27me3 Peptide Binding | 7 nM | Concentration for 50% inhibition of H3K27me3 peptide binding to EED. | [1][2] |

| Cellular IC₅₀ (H3K27me3) | 90 nM | Concentration for 50% reduction of H3K27me3 levels in cells. | [1][2] |

| Cellular IC₅₀ (H3K27me2) | 390 nM | Concentration for 50% reduction of H3K27me2 levels in cells. | [1][2] |

| Binding Affinity (Kd) | 1.5 nM | Dissociation constant for A-395 binding to the EED subunit. | [4] |

| Selectivity | High | No significant activity reported against other histone or DNA methyltransferases. | [4] |

Detailed Protocol: ChIP with A-395 Treatment

This protocol describes a general workflow for performing ChIP-qPCR or ChIP-seq on cultured mammalian cells treated with A-395 to assess changes in H3K27me3 occupancy.

Materials

-

A-395 (and inactive control A-395N, if available)

-

DMSO (Vehicle control)

-

Cell culture medium and reagents

-

Phosphate-Buffered Saline (PBS)

-

Formaldehyde (37% solution)

-

Glycine

-

Cell lysis and wash buffers (see specific buffer recipes in general ChIP protocols[5])

-

Protease and phosphatase inhibitors

-

Sonicator

-

ChIP-validated anti-H3K27me3 antibody and corresponding IgG control

-

Protein A/G magnetic beads

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Reagents for qPCR or library preparation for sequencing

Procedure

Day 1: Cell Treatment and Cross-linking

-

Cell Seeding: Plate cells at a density that will result in ~80-90% confluency at the time of harvesting (e.g., 1-2 x 10⁷ cells per 15 cm dish).

-

A-395 Treatment:

-

Prepare a stock solution of A-395 in DMSO.

-

Treat cells with the desired concentration of A-395 (a typical starting range is 100 nM - 1 µM, based on the cellular IC₅₀ of 90 nM).

-

Treat a parallel set of cells with an equivalent volume of DMSO as a vehicle control.

-

Incubate cells for a sufficient duration to observe changes in histone methylation (e.g., 48-96 hours).

-

-

Cross-linking:

-

Add formaldehyde directly to the culture medium to a final concentration of 1%.

-

Incubate at room temperature for 10 minutes with gentle shaking.[6]

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

-

Cell Harvesting:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells into fresh ice-cold PBS containing protease inhibitors.

-

Centrifuge to pellet the cells and store the pellet at -80°C or proceed directly to lysis.

-

Day 2: Chromatin Preparation and Immunoprecipitation

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Incubate on ice to lyse the cell membrane and release the nuclei.

-

Chromatin Shearing (Sonication):

-

Resuspend the nuclear pellet in a shearing/RIPA buffer.

-

Sonicate the chromatin to an average fragment size of 200-700 bp. Optimization is critical; check fragment size by running an aliquot on an agarose gel after reversing cross-links.[7]

-

Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.

-

-

Input Sample: Take a small aliquot (1-2%) of the sheared chromatin to serve as the "input" control. Store at -20°C.

-

Immunoprecipitation (IP):

-

Dilute the remaining chromatin with IP dilution buffer.

-

Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Transfer the supernatant to a new tube and add the ChIP-grade anti-H3K27me3 antibody (or IgG control).

-

Incubate overnight at 4°C with rotation.

-

Add washed Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.

-

Day 3: Washes, Elution, and DNA Purification

-

Washes:

-

Use a magnetic rack to collect the beads.

-

Perform a series of stringent washes to remove non-specifically bound material. This typically involves sequential washes with low-salt, high-salt, and LiCl buffers.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).

-

Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 4 hours or overnight.[5]

-

Treat the samples (including the input) with RNase A and then Proteinase K to remove RNA and protein.

-

-

DNA Purification: Purify the DNA using a PCR purification spin column kit or phenol-chloroform extraction. Elute in a small volume of nuclease-free water or TE buffer.

Day 4: Analysis

-

Quantification: Analyze the purified DNA using qPCR with primers for known PRC2 target gene promoters (positive loci) and non-target regions (negative loci). The expected result is a significant reduction in signal at positive loci in the A-395-treated sample compared to the DMSO control. For a genome-wide analysis, prepare libraries from the purified DNA for ChIP-sequencing.

Experimental Workflow Visualization

The following diagram outlines the logical flow of a ChIP experiment designed to test the efficacy of A-395.

Caption: Experimental workflow for ChIP using A-395 treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A-395 | Histone Methyltransferase | TargetMol [targetmol.com]

- 3. The EED protein-protein interaction inhibitor A-395 inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A-395 |CAS:2089148-72-9 Probechem Biochemicals [probechem.com]

- 5. encodeproject.org [encodeproject.org]

- 6. protocols.io [protocols.io]

- 7. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

Using A-395 to Study Gene Silencing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-395 is a potent and selective chemical probe that acts as an antagonist of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] PRC2 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of gene silencing.[1][2] Dysregulation of PRC2 activity is implicated in various cancers, making it a critical target for therapeutic development. A-395 offers a powerful tool to investigate the role of PRC2 in gene silencing and to explore its therapeutic potential.

This document provides detailed application notes and experimental protocols for utilizing A-395 in gene silencing research.

Mechanism of Action

A-395 functions by binding to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[1][2][3] Specifically, it occupies the binding pocket on EED that normally recognizes H3K27me3.[1][2][3] This competitive binding prevents the allosteric activation of the catalytic subunit of PRC2, EZH2, thereby inhibiting the methyltransferase activity of the entire complex.[1][2][3] This leads to a global reduction in H3K27me3 levels and the subsequent de-repression of PRC2 target genes.[1]

Caption: Mechanism of A-395 action on the PRC2 complex.

Quantitative Data Summary

The following tables summarize the in vitro and cellular activity of A-395.

| In Vitro Activity | IC50 (nM) | Reference |

| Trimeric PRC2 Complex (EZH2-EED-SUZ12) Inhibition | 18 | [3] |

| H3K27me3 Peptide Binding to EED Competition | 7 | [3] |

| Cellular Activity | Cell Line | IC50 (nM) | Reference |

| H3K27me3 Inhibition | - | 90 | [3] |

| H3K27me2 Inhibition | - | 390 | [3] |

| Cell Proliferation Inhibition | |||

| G401 (rhabdoid tumor) | 1,100 | ||

| KARPAS-422 (lymphoma) | 2,800 | ||

| Pfeiffer (lymphoma) | 3,300 |

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of A-395 on gene silencing.

Caption: General experimental workflow for studying gene silencing with A-395.

Cell Culture and A-395 Treatment

-

Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the experiment. The optimal seeding density will vary depending on the cell line.

-

A-395 Preparation: Prepare a stock solution of A-395 in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: Replace the cell culture medium with medium containing the desired concentrations of A-395 or a vehicle control (e.g., DMSO at the same final concentration as the highest A-395 treatment).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

Western Blot for Histone Methylation

This protocol is to assess the global levels of H3K27me3 and H3K27me2.

Materials:

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K27me3, anti-H3, anti-H3K27me2)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-H3K27me3 and anti-total H3 as a loading control) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Chromatin Immunoprecipitation (ChIP)

This protocol is to determine the occupancy of PRC2 and the levels of H3K27me3 at specific gene promoters.

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

ChIP dilution buffer

-

Primary antibodies (anti-EZH2, anti-EED, anti-H3K27me3, IgG control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Primers for qPCR

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Lyse the cells to release the nuclei.

-

Nuclear Lysis and Chromatin Shearing: Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with specific antibodies (or IgG control) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads with a series of wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Quantitative PCR (qPCR): Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol is to measure the mRNA levels of PRC2 target genes.

Materials:

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

RNA Extraction: Isolate total RNA from A-395-treated and control cells.

-

RNA Quantification and Quality Check: Determine the concentration and purity of the RNA.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.

-

qPCR: Perform qPCR using primers for your target genes and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

A-395 is a valuable tool for dissecting the role of the PRC2 complex in gene silencing. By inhibiting the allosteric activation of PRC2, A-395 provides a unique mechanism to study the consequences of reduced H3K27 methylation. The protocols outlined in this document provide a framework for researchers to effectively utilize A-395 in their studies of epigenetics and cancer biology.

References

Techniques for Measuring A-395 Target Engagement: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-395 is a potent and selective chemical probe that targets the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] Unlike EZH2 enzymatic inhibitors, A-395 acts as an antagonist of the EED-H3K27me3 protein-protein interaction. It binds to the H3K27me3-binding pocket of EED, thereby preventing the allosteric activation of the PRC2 catalytic subunit, EZH2.[1][2][4] This unique mechanism of action leads to a reduction in histone H3 lysine 27 di- and tri-methylation (H3K27me2 and H3K27me3), ultimately impacting gene silencing and cell proliferation in certain cancer types.[1][2]

These application notes provide detailed protocols for several key techniques to measure the target engagement of A-395 with EED in both biochemical and cellular contexts. The described methods will enable researchers to verify the direct binding of A-395 to its target, quantify the inhibition of PRC2's enzymatic activity, and assess the downstream effects on histone methylation.

Signaling Pathway of A-395 Action

The following diagram illustrates the mechanism of action of A-395 in inhibiting the PRC2 complex.

Caption: Mechanism of A-395 inhibition of the PRC2 complex.

Quantitative Data Summary

| Assay Type | Target Readout | A-395 Potency (IC50) | Reference |

| PRC2 Trimeric Complex Inhibition | Enzymatic Activity | 18 nM | [3][5][6] |

| H3K27me3 Peptide Competition | EED Binding | 7 nM | [1][2] |

| Cellular H3K27me3 Reduction | Western Blot | 90 nM | [1][2] |

| Cellular H3K27me2 Reduction | Western Blot | 390 nM | [1][2] |

| KARPAS-422 Cell Growth Inhibition | Cell Viability | 62.9 nM | [2] |

| Pfeiffer Cell Growth Inhibition | Cell Viability | 69 nM | [2] |

Experimental Protocols

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[7][8]

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

This protocol is adapted for immunoblotting-based detection of endogenous EED.

Materials:

-

Cells of interest (e.g., KARPAS-422)

-

A-395

-

DMSO (vehicle control)

-

PBS (Phosphate-Buffered Saline)

-

Protease Inhibitor Cocktail

-

Lysis Buffer (e.g., RIPA buffer)

-

Antibodies: Anti-EED, secondary HRP-conjugated antibody

-

SDS-PAGE gels and Western blot equipment

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with A-395 at the desired concentration (e.g., 1 µM) or with DMSO as a vehicle control for 1-3 hours in a CO2 incubator.

-

-

Sample Preparation and Heating:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.

-

-

Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of each sample.

-

-

Western Blot Analysis:

-

Normalize the protein concentration for all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against EED.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescence substrate and image the results.

-

-

Data Analysis:

-

Quantify the band intensities for EED at each temperature for both A-395-treated and vehicle-treated samples.

-

Plot the percentage of soluble EED relative to the non-heated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the A-395-treated sample indicates target engagement.

-

Downstream Target Inhibition: Western Blot for H3K27me3

This protocol measures the downstream pharmacological effect of A-395 by quantifying the global levels of the H3K27me3 mark, which is expected to decrease upon PRC2 inhibition.

Caption: Western Blot workflow for H3K27me3 detection.

Materials:

-

Cells of interest

-

A-395

-

DMSO

-

Histone extraction buffer or whole-cell lysis buffer

-

Antibodies: Anti-H3K27me3, Anti-Histone H3 (loading control), secondary HRP-conjugated antibody

-

SDS-PAGE gels and Western blot equipment

Procedure:

-

Cell Treatment:

-

Seed cells and allow them to attach overnight.

-

Treat cells with a concentration range of A-395 (e.g., 10 nM to 10 µM) or DMSO for a specified period (e.g., 72 hours).

-

-

Histone Extraction or Cell Lysis:

-

Harvest the cells and proceed with a histone extraction protocol or prepare whole-cell lysates.

-

-

Protein Quantification and Electrophoresis:

-

Measure the protein concentration of each sample.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

-

Membrane Transfer and Antibody Incubation:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for H3K27me3.

-

Also, probe a separate membrane or strip the first one and re-probe with an antibody for total Histone H3 as a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Develop the blot using a chemiluminescence substrate.

-

Quantify the band intensities for H3K27me3 and Histone H3.

-

Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.

-

Plot the normalized H3K27me3 levels against the A-395 concentration to determine the IC50 for H3K27me3 reduction.

-

Locus-Specific Target Modulation: Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the presence of the H3K27me3 mark at specific genomic loci. Treatment with A-395 should lead to a reduction of H3K27me3 at PRC2 target genes.

Caption: Chromatin Immunoprecipitation (ChIP) workflow.

Materials:

-

Cells of interest

-

A-395

-

Formaldehyde (37%)

-

Glycine

-

ChIP lysis and wash buffers

-

Anti-H3K27me3 antibody

-

Protein A/G magnetic beads

-

DNA purification kit

-

Primers for qPCR targeting a known PRC2 target gene and a negative control region

-

qPCR master mix and instrument

Procedure:

-

Cell Treatment and Crosslinking:

-

Treat cells with A-395 or DMSO as described previously.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells.

-

Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and Reverse Crosslinking:

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and qPCR Analysis:

-

Purify the immunoprecipitated DNA.

-

Perform qPCR using primers for a known PRC2 target gene promoter and a negative control region (e.g., a constitutively active gene).

-

Calculate the enrichment of H3K27me3 at the target locus relative to the negative control and input DNA. A decrease in enrichment in A-395-treated cells indicates target engagement and downstream modulation.

-

References

- 1. Whole cell cellular thermal shift assay (CETSA) [bio-protocol.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Allosteric activation dictates PRC2 activity independent of its recruitment to chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A-395 |CAS:2089148-72-9 Probechem Biochemicals [probechem.com]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

A-395 Technical Support Center: Troubleshooting Insolubility

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing insolubility issues encountered with A-395, a potent and selective EED inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is A-395 and its mechanism of action?

A-395 is a chemical probe that acts as a potent antagonist of the Polycomb Repressive Complex 2 (PRC2).[1] It functions by binding to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex, specifically in the pocket that recognizes trimethylated histone H3 at lysine 27 (H3K27me3).[1][2][3] This binding prevents the allosteric activation of PRC2's catalytic subunit, EZH2, thereby inhibiting the methylation of H3K27 and leading to the reactivation of previously silenced genes.[1][3] A-395 potently inhibits the trimeric PRC2 complex (EZH2-EED-SUZ12) with an IC50 of 18 nM.[1][4]

Q2: I'm having trouble dissolving A-395. What are the recommended solvents?

A-395 is a poorly water-soluble compound. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1] One supplier datasheet indicates a solubility of up to 100 mg/mL (205.49 mM) in DMSO, though this may require sonication to fully dissolve.[1] It is critical to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[1] For in vitro assays, a stock in DMSO can be further diluted into aqueous buffers, but care must be taken to avoid precipitation.[2]

Q3: My A-395 precipitated after diluting my DMSO stock into aqueous cell culture media. How can I prevent this?

This is a common issue with poorly soluble compounds. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution. Here are several strategies to mitigate this:

-

Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

-

Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as high as tolerable for your cell line (often 0.1% to 0.5%) to help maintain solubility.

-

Use of Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, to the final aqueous medium can help to maintain the compound in solution.[5][6][7]

-

Vortexing During Dilution: Add the A-395 stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that lead to precipitation.

Q4: What are the best practices for preparing and storing A-395 stock solutions?

-

Preparation: To prepare a stock solution, bring the powdered A-395 and newly opened, anhydrous DMSO to room temperature. Add the DMSO to the vial of A-395 to the desired concentration. To aid dissolution, vortex vigorously and use an ultrasonic bath.[1] Ensure the compound is fully dissolved before making aliquots.

-

Storage: Store the powder at -20°C for up to 3 years.[1] Once dissolved in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

Q5: My experimental results are inconsistent. Could this be related to A-395 insolubility?

Yes, insolubility is a major cause of experimental variability. If A-395 is not fully dissolved or precipitates during the experiment, the actual concentration reaching the target cells or proteins will be lower and more variable than intended. This can lead to inconsistent dose-response curves, lower-than-expected potency, and poor reproducibility. Visual inspection of your solutions for any cloudiness or particulate matter before use is crucial.

Data & Protocols

Table 1: Solubility & Formulation Strategies

| Strategy | Description | Key Considerations |

| Co-solvents | Using a water-miscible organic solvent like DMSO to create a concentrated stock solution that is then diluted into an aqueous buffer.[6] | The final concentration of the organic solvent must be tolerated by the biological system (e.g., cells). Precipitation can occur upon dilution. |

| pH Modification | Adjusting the pH of the aqueous buffer may increase the solubility of ionizable compounds. | A-395's structure contains basic amine groups, suggesting its solubility may increase at a slightly acidic pH. However, this must be compatible with experimental conditions. |